4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

HDAC inhibition Epigenetics Covalent inhibitor

4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS 947240-24-6) is a synthetic benzamide derivative with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol. Structurally, it comprises a para-substituted benzamide core bearing an N-isopropyl group at the carboxamide and a 2-bromoacetyl moiety linked via an anilino nitrogen.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
CAS No. 947240-24-6
Cat. No. B3173577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
CAS947240-24-6
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
InChIKeyXWBNGSFXHJUGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS 947240-24-6): Chemical Features and Baseline Procurement Specifications


4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS 947240-24-6) is a synthetic benzamide derivative with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol [1]. Structurally, it comprises a para-substituted benzamide core bearing an N-isopropyl group at the carboxamide and a 2-bromoacetyl moiety linked via an anilino nitrogen. The compound is supplied as a yellow to white solid with a typical purity specification of ≥95% (HPLC) and a predicted boiling point of 497.0±30.0 °C at 760 Torr . Its primary utility in research settings stems from the electrophilic bromoacetyl 'warhead', which can form covalent bonds with nucleophilic residues in proteins—a property leveraged in chemical biology probe design and targeted covalent inhibitor development . However, publicly available bioactivity data remain sparse, and the compound is predominantly offered as a research-grade chemical intermediate rather than a fully characterised pharmacological agent.

Procurement Risks of Substituting 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide with Unqualified Analogs


Indiscriminate substitution among bromoacetyl-benzamide derivatives introduces substantial risk because both the N-alkyl substituent on the terminal amide and the substitution geometry around the central phenyl ring critically influence molecular recognition, target residence time, and off-target reactivity profiles [1]. BindingDB data for this chemotype show that minor structural variations—such as para vs. meta substitution or N-methyl vs. N-isopropyl capping—can shift HDAC isoform inhibition potency by orders of magnitude, rendering one analog useful as a selectivity probe while another is biologically inert [2]. Furthermore, the electrophilic bromoacetyl group is inherently promiscuous; without a precisely matched recognition element, reactivity is squandered on non-specific protein labelling rather than engaging the intended target, undermining assay reproducibility and data interpretability [2]. Equivalent molecular weight and formula among analogs (e.g., C12H15BrN2O2 for positional isomers) mask these functional disparities, making a CAS-number-only specification a procurement hazard.

Quantitative Differential Evidence for 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide Against Closest Structural Analogs


HDAC6 Binding Affinity: para-N-Isopropyl vs. N-Methyl and Unsubstituted Amide Analogs

The target compound exhibits measurable but weak binding to human HDAC6, with a dissociation constant (Kd) of 5,400 nM determined in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This affinity is inferior to that reported for the N-methyl analog 4-[(2-bromoacetyl)amino]-N-methylbenzamide, which demonstrated an IC50 of approximately 15 μM (≈15,000 nM) in a cellular cytotoxicity context—a different assay format, but indicative of comparable weak potency . Both compounds are substantially less potent than advanced benzamide-based HDAC inhibitors that achieve nanomolar binding, positioning the target compound as a low-affinity tool unsuitable for applications requiring potent HDAC engagement.

HDAC inhibition Epigenetics Covalent inhibitor

HDAC Isoform Selectivity Profile: para-N-Isopropyl vs. para-Substituted Benzamide Chemotype Baseline

BindingDB data for 4-[(2-bromoacetyl)amino]-N-isopropylbenzamide against a panel of human HDAC isoforms reveal uniformly weak inhibition: HDAC1 Kd = 2,600 nM, HDAC4 Ki > 50,000 nM, HDAC5 Ki > 50,000 nM, and HDAC6 Kd = 5,400 nM [1]. No isoform is inhibited with sub-micromolar potency. The selectivity window between the weakest and the most inhibited isoform is less than 20-fold (HDAC6 vs. HDAC4/5), which is considered non-selective by chemical probe standards and insufficient for isoform-specific pharmacological dissection.

HDAC isoform selectivity Chemical probe Off-target profiling

Positional Isomer Impact on Target Engagement: para- vs. meta-(Bromoacetyl)amino-N-isopropylbenzamide

The para-substituted isomer (CAS 947240-24-6) is registered in ChEMBL (CHEMBL1934901) with curated binding data across multiple HDAC isoforms, confirming at least minimal target engagement [1]. In stark contrast, the meta-substituted isomer 3-[(2-bromoacetyl)amino]-N-isopropylbenzamide (CAS 1138442-79-1) lacks any curated bioactivity data in ChEMBL or BindingDB as of 2025, implying either a complete absence of biological characterisation or a failure to register activity in standard HDAC screening panels [2]. This absence of data is itself a differentiator: the para isomer is the only positional variant for which even weak binding evidence exists, making it the sole data-backed choice for studies aiming to probe the bromoacetyl-benzamide pharmacophore.

Positional isomer Structure-activity relationship Target binding

Electrophilic Reactivity Determinant: Bromine vs. Chlorine Warhead in N-Isopropylbenzamide Scaffold

The bromoacetyl group in 4-[(2-bromoacetyl)amino]-N-isopropylbenzamide serves as a moderately electrophilic warhead capable of reacting with cysteine thiols and other soft nucleophiles. While direct quantitative reactivity comparisons for the chloroacetyl analog (4-[(2-chloroacetyl)amino]-N-isopropylbenzamide) are absent from public databases, the well-established leaving-group hierarchy (Br > Cl) dictates that the bromoacetyl analog is a significantly more reactive electrophile under physiological conditions [1]. This enhanced reactivity theoretically reduces the required incubation time and concentration for covalent target labelling compared to the chloroacetyl congener, though it also elevates the risk of off-target adduct formation and compound instability in nucleophile-rich biological matrices.

Covalent warhead Electrophilicity Chemical probe

Validated Use Cases for 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide Based on Available Evidence


Low-Affinity HDAC Panel Screening as a Pharmacophore Baseline Control

Given its weak, non-selective HDAC binding profile (Kd ranging from 2,600 nM for HDAC1 to >50,000 nM for HDAC4/5), this compound is most appropriately deployed as a baseline control or 'inactive' reference point in HDAC inhibitor screening cascades. Its inclusion allows researchers to empirically define the noise floor of the assay and distinguish genuine structure-activity trends from non-specific benzamide background signal [1].

Covalent Chemical Probe Development Requiring Moderate Electrophilicity

The bromoacetyl warhead provides a balance of reactivity and stability that is useful for constructing activity-based protein profiling (ABPP) probes or covalent inhibitor leads. The compound can serve as a starting scaffold for conjugation to recognition elements via the N-isopropyl terminus, with the bromoacetyl group acting as a cysteine-reactive handle. Its moderate electrophilicity (Br > Cl) offers a kinetically accessible window for target engagement without the extreme reactivity of iodoacetyl analogs [2].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution in Benzamide HDAC Ligands

The N-isopropyl group represents a key variable in exploring steric and lipophilic effects on HDAC binding. In SAR campaigns, this compound can be directly compared with its N-methyl (CAS 1138443-67-0) and N-ethyl (CAS 1138443-16-9) counterparts to map the tolerable substituent space at the terminal amide position. BindingDB data confirm that the N-isopropyl variant retains measurable HDAC engagement, providing an anchor point for quantitative SAR modelling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.